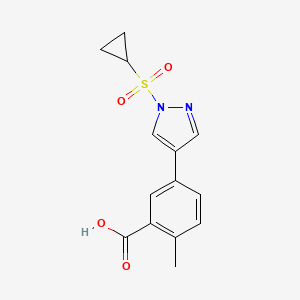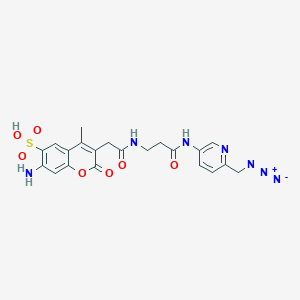
APDye 350 Picolyl Azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
APDye 350 Picolyl Azide is a blue-fluorescent, azide-activated probe that reacts with terminal alkynes via a copper-catalyzed click reaction (CuAAC). It also reacts with strained cyclooctyne via a copper-free click chemistry reaction to form a stable triazole and does not require a copper catalyst or elevated temperatures . This compound is widely used in various scientific research applications due to its unique properties.
Métodos De Preparación
APDye 350 Picolyl Azide is synthesized through a series of chemical reactions involving the introduction of an azide group into a picolyl moiety. The synthetic route typically involves the following steps:
Formation of the Picolyl Azide: The picolyl moiety is reacted with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to form the picolyl azide.
Coupling with Fluorescent Dye: The picolyl azide is then coupled with a fluorescent dye, such as APDye 350, through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Análisis De Reacciones Químicas
APDye 350 Picolyl Azide undergoes several types of chemical reactions, including:
Click Reactions: The compound reacts with terminal alkynes via a copper-catalyzed click reaction (CuAAC) to form a stable triazole.
Copper-Free Click Reactions: This compound also reacts with strained cyclooctyne via a copper-free click chemistry reaction, forming a stable triazole without the need for a copper catalyst or elevated temperatures.
Common reagents and conditions used in these reactions include:
Copper Catalyst: Used in CuAAC reactions to facilitate the formation of the triazole ring.
Solvents: DMSO, DMF, and water are commonly used solvents for these reactions.
Strained Cyclooctyne: Used in copper-free click reactions to react with the azide group.
Aplicaciones Científicas De Investigación
APDye 350 Picolyl Azide has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical reactions to detect and quantify the presence of specific molecules.
Biology: Employed in bioorthogonal labeling techniques to study biological processes in living cells without interfering with native biochemical reactions.
Medicine: Utilized in the development of diagnostic tools and imaging agents for medical applications.
Industry: Applied in the production of advanced materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of APDye 350 Picolyl Azide involves the formation of a stable triazole through a click reaction with terminal alkynes or strained cyclooctyne. . This results in a faster and more biocompatible labeling process.
Comparación Con Compuestos Similares
APDye 350 Picolyl Azide is unique due to its enhanced efficiency in click reactions and its ability to undergo copper-free click reactions. Similar compounds include:
APDye 350 Azide: A blue-fluorescent, azide-activated probe that reacts with terminal alkynes via CuAAC.
APDye 594 Picolyl Azide: An advanced fluorescent probe that incorporates a copper-chelating motif to raise the effective concentration of copper(I) at the reaction site.
These compounds share similar properties but differ in their fluorescent characteristics and specific applications.
Propiedades
Fórmula molecular |
C21H21N7O7S |
|---|---|
Peso molecular |
515.5 g/mol |
Nombre IUPAC |
7-amino-3-[2-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]amino]-2-oxoethyl]-4-methyl-2-oxochromene-6-sulfonic acid |
InChI |
InChI=1S/C21H21N7O7S/c1-11-14-6-18(36(32,33)34)16(22)8-17(14)35-21(31)15(11)7-20(30)24-5-4-19(29)27-13-3-2-12(25-9-13)10-26-28-23/h2-3,6,8-9H,4-5,7,10,22H2,1H3,(H,24,30)(H,27,29)(H,32,33,34) |
Clave InChI |
SFMHKGGENQWXLO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=CC(=C(C=C12)S(=O)(=O)O)N)CC(=O)NCCC(=O)NC3=CN=C(C=C3)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine](/img/structure/B13723145.png)
![(5E)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13723149.png)

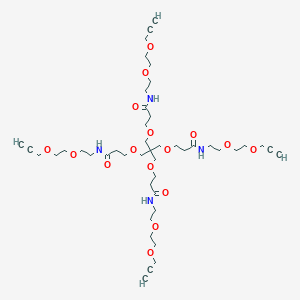
![methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate](/img/structure/B13723173.png)
![(3S)-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile; oxalic acid](/img/structure/B13723174.png)
![N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine](/img/structure/B13723189.png)
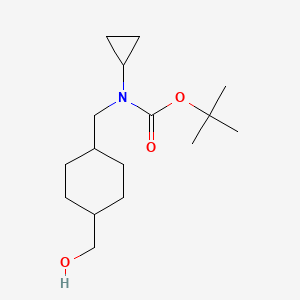
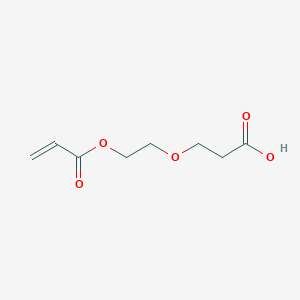
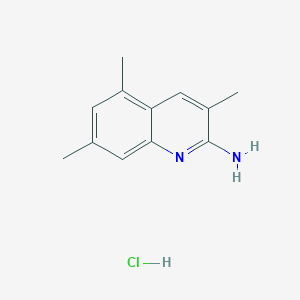

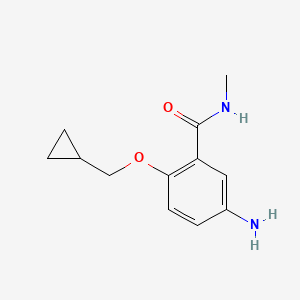
![N-{3-carbamimidamido-4-[(3-{[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-formyl-4-hydroxy-5-methyloxolan-2-yl)oxy]-2,5,6-trihydroxycyclohexyl}guanidine](/img/structure/B13723220.png)
